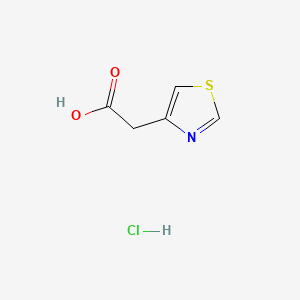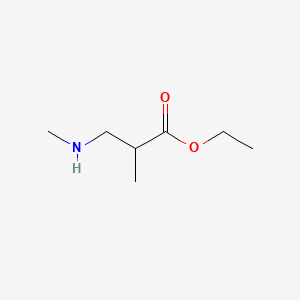![molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5](/img/structure/B595885.png)
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol is a chemical compound with the molecular formula C8H3BrF3NOS2. It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a benzo[d]thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol typically involves the reaction of 4-bromo-2-mercapto-6-(trifluoromethoxy)benzothiazole with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[d]thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria, which is a process that bacteria use for cell-to-cell communication. This inhibition can disrupt biofilm formation and reduce bacterial virulence . The compound’s ability to interact with bacterial quorum sensing systems makes it a promising candidate for developing new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 4-Bromo-6-tert-butylbenzo[d]thiazole-2-thiol
- Benzo[d]thiazole-2-thiol derivatives
Comparison: Compared to similar compounds, 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol stands out due to its unique trifluoromethoxy group, which can enhance its chemical stability and biological activity. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOBYLYYWNJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682410 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-47-5 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B595805.png)
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)




![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)


